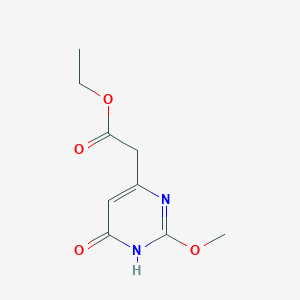
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be achieved through several methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . This method is efficient, cost-effective, and environmentally friendly, often utilizing reusable and heterogeneous catalysts such as Montmorillonite-KSF . The reaction typically proceeds under solvent-free conditions, resulting in high yields and short reaction times.
Analyse Chemischer Reaktionen
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with aliphatic amines to form corresponding acetamides . Additionally, it can undergo reactions with hydrazine hydrate and aniline to produce 2-hydrazinyl and 2-anilino derivatives, respectively . These reactions often occur under mild conditions, such as room temperature or gentle heating, and in the presence of common reagents like ethanol and sodium ethoxide .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrimidine derivatives, including this compound, are studied for their potential anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives such as 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate and 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate These compounds share similar structural features and biological activities but differ in their specific functional groups and applications
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
ethyl 2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(13)5-6-4-7(12)11-9(10-6)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
KHGJIALOEKVWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















